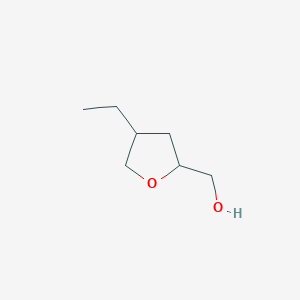

(4-Ethyloxolan-2-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14O2 |

|---|---|

Molecular Weight |

130.18 g/mol |

IUPAC Name |

(4-ethyloxolan-2-yl)methanol |

InChI |

InChI=1S/C7H14O2/c1-2-6-3-7(4-8)9-5-6/h6-8H,2-5H2,1H3 |

InChI Key |

JTJUOORYHIGSGL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC(OC1)CO |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 4 Ethyloxolan 2 Yl Methanol

Transformations at the Hydroxyl Group

The primary alcohol functionality in (4-Ethyloxolan-2-yl)methanol is a versatile handle for a variety of chemical modifications, enabling its use as a building block in more complex molecular architectures.

The hydroxyl group readily undergoes common derivatization reactions such as esterification and etherification, which are fundamental for creating precursors for further synthetic steps.

Esterification: The reaction of this compound with carboxylic acids or their derivatives (like acid chlorides or anhydrides) yields the corresponding esters. This transformation is typically catalyzed by a strong acid, such as concentrated sulfuric acid, in a process known as Fischer-Speier esterification. chemguide.co.ukmdpi.com The reaction is reversible, and to drive it towards the product, water is often removed as it is formed. chemguide.co.uk The use of more reactive acylating agents like acid chlorides or anhydrides can provide higher yields under milder conditions. organic-chemistry.org These ester derivatives can serve as protecting groups or as intermediates for subsequent reactions.

Etherification: The formation of ethers from this compound can be achieved through various methods, most notably the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. organic-chemistry.org Alternatively, acid-catalyzed dehydration of the alcohol can lead to ether formation, although this is more common for producing symmetrical ethers. aimspress.com Chemoselective etherification methods can also be employed to specifically target the primary alcohol in the presence of other functional groups. organic-chemistry.org

Table 1: Derivatization Reactions of the Hydroxyl Group

| Transformation | Reagent(s) | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Esterification | Carboxylic Acid (R-COOH) | Concentrated H₂SO₄, Heat | Ester |

| Esterification | Acid Anhydride ((RCO)₂O) | Pyridine or DMAP | Ester |

| Esterification | Acid Chloride (R-COCl) | Pyridine, Room Temperature | Ester |

| Etherification | Alkyl Halide (R'-X) | NaH, then R'-X | Ether |

| Etherification | Alcohol (R'-OH) | Acid Catalyst, Heat | Ether |

The oxidation state of the hydroxymethyl group can be selectively modified to access other important functional groups.

Oxidation: The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will typically stop at the aldehyde stage. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic solution will generally oxidize the primary alcohol all the way to the carboxylic acid. researchgate.net The selective oxidation to formaldehyde (B43269) over iron molybdate (B1676688) catalysts is a major industrial process for methanol (B129727) itself, highlighting the tunability of oxidation reactions. uodiyala.edu.iqmdpi.com

Reduction: The term reduction in the context of the hydroxyl group itself is less common than for its oxidized derivatives. However, the carbonyl group of the corresponding aldehyde or carboxylic acid (formed via oxidation) can be readily reduced. For instance, the reduction of the aldehyde derivative back to this compound can be achieved with mild reducing agents like sodium borohydride (B1222165) (NaBH₄). The reduction of the carboxylic acid derivative would require a stronger reducing agent, such as lithium aluminum hydride (LiAlH₄), to regenerate the primary alcohol.

Table 2: Selective Oxidation of this compound

| Reagent(s) | Conditions | Product |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | (4-Ethyloxolan-2-yl)carbaldehyde |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | (4-Ethyloxolan-2-yl)carbaldehyde |

| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | 4-Ethyloxolane-2-carboxylic acid |

| Chromium Trioxide (CrO₃) / H₂SO₄ | Acetone (Jones Oxidation) | 4-Ethyloxolane-2-carboxylic acid |

Reactivity of the Oxolane Ring System

The tetrahydrofuran (B95107) ring is generally stable, but it can participate in specific reactions, particularly under conditions that favor ring-opening or functionalization at its carbon centers.

The oxolane ring can be cleaved under certain conditions, a reaction driven by the release of ring strain. researchgate.net The mechanism of ring-opening is highly dependent on the reaction conditions, primarily whether they are acidic or basic. libretexts.org

Under acidic conditions, the ether oxygen is first protonated, making it a better leaving group. The subsequent nucleophilic attack can proceed via an SN1 or SN2 mechanism. libretexts.org For a substituted tetrahydrofuran like this compound, an SN1-like pathway would favor cleavage at the more substituted C-O bond (C2) due to the stabilization of the resulting carbocationic intermediate. In contrast, an SN2 pathway involves backside attack by a nucleophile at one of the α-carbons (C2 or C5). The basicity of the oxolane is a key factor in its reactivity. acs.org

Reductive lithiation using aromatic radical anions is a known method for cleaving the tetrahydrofuran ring, generating synthetically useful dianions. acs.org Such ring-opening reactions are pivotal in polymer chemistry, for example, in the ring-opening polymerization of cyclic esters and ethers. umn.eduresearchgate.netacs.org

Table 3: Mechanistic Considerations in Oxolane Ring-Opening

| Condition | Mechanism | Site of Nucleophilic Attack | Key Intermediates |

|---|---|---|---|

| Acidic (e.g., HBr) | SN1-like or SN2 | C2 or C5 | Protonated ether, carbocation intermediate |

| Basic/Nucleophilic | SN2 | C2 or C5 | Direct attack on α-carbon |

| Reductive Cleavage | Radical Anion | C-O bond scission | Lithiated intermediates |

Direct functionalization of the saturated C-H bonds of the tetrahydrofuran core is challenging due to their general inertness. nih.gov However, modern synthetic methods have enabled such transformations.

Radical and Catalytic C-H Functionalization: Site-selective C-H bond activation, particularly at the α-carbons (adjacent to the ether oxygen), can be achieved using photocatalysis with quantum dots or through transition metal catalysis (e.g., nickel-catalyzed arylation). nih.govnsf.gov These methods allow for the introduction of new carbon-carbon or carbon-heteroatom bonds directly onto the THF skeleton.

Electrophilic and Nucleophilic Reactions: While the saturated THF ring itself is not susceptible to direct electrophilic or nucleophilic attack, its derivatives can be. byjus.compurkh.com For example, after a C-H activation step that introduces a functional group (like a halide), standard nucleophilic substitution reactions can be performed. The synthesis of complex substituted tetrahydrofurans often relies on building the ring from acyclic precursors rather than functionalizing a pre-existing core. nsf.govacs.org

Table 4: Strategies for Functionalizing the Tetrahydrofuran Core

| Approach | Reagents/Catalyst | Position Functionalized | Type of Bond Formed |

|---|---|---|---|

| Photocatalytic C-H Activation | Quantum Dots, Visible Light | α-carbon (C2/C5) | C-C, C-N |

| Oxidative C-H Arylation | Ni-Catalyst, Oxidant | α-carbon (C2/C5) | C-Aryl |

| Constructive Synthesis | Diene precursors, Cope rearrangement | N/A (Ring formation) | C-C, C-O |

The stability of the this compound molecule is influenced by environmental factors such as temperature, pH, and the presence of oxidants or light. The tetrahydrofuran ring is considered relatively stable compared to smaller cyclic ethers like oxiranes. researchgate.net

Thermal Stability: Substituted tetrahydrofurans generally exhibit good thermal stability. google.com Degradation at elevated temperatures would likely involve ring-opening or fragmentation, particularly during combustion processes where radical mechanisms dominate. unizar.es

Chemical Stability: The ether linkage of the oxolane ring is susceptible to cleavage under strong acidic conditions, as discussed in the context of ring-opening reactions. Studies on similar tetrahydrofuran-containing compounds have assessed their stability across a range of pH values, finding them to be generally stable in neutral and mildly acidic or basic aqueous solutions. nih.gov The stability can be compromised by strong oxidants or upon prolonged exposure to light, which can initiate radical degradation pathways. chinesechemsoc.org

Table 5: Factors Affecting the Stability of this compound

| Condition | Effect on Stability | Potential Degradation Pathway |

|---|---|---|

| High Temperature | Decreased stability | Pyrolysis, radical fragmentation, ring-opening |

| Strong Acid (low pH) | Prone to degradation | Acid-catalyzed ring-opening |

| Strong Base (high pH) | Generally stable | Potential for elimination if a leaving group is present |

| Strong Oxidants | Potential for degradation | Oxidation of the alcohol, potential C-H oxidation |

| UV/Visible Light | Potential for degradation | Radical-initiated decomposition |

Stereochemical and Conformational Analysis of 4 Ethyloxolan 2 Yl Methanol

Elucidation of Relative and Absolute Stereochemistry

The molecule has two chiral centers, at the C2 position (bearing the methanol (B129727) group) and the C4 position (bearing the ethyl group). This results in the existence of four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The (2R, 4R) and (2S, 4S) pair are enantiomers, as are the (2R, 4S) and (2S, 4R) pair. The relationship between the pairs (e.g., between (2R, 4R) and (2R, 4S)) is diastereomeric, corresponding to cis and trans relative configurations.

The discrimination between cis and trans diastereomers of 2,4-disubstituted oxolanes is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, primarily by analyzing proton-proton coupling constants (³J-H,H) and through-space Nuclear Overhauser Effect (NOE) correlations. nih.gov

Coupling Constants (³J-H,H): The magnitude of the vicinal coupling constant between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus relationship. mdpi.com In substituted oxolanes, the dihedral angles between H2-H3 and H3-H4 protons differ significantly for cis and trans isomers due to their distinct spatial arrangements. This difference allows for the assignment of relative stereochemistry. For example, in many trans-2,5-disubstituted tetrahydrofurans, the C5-H multiplet resonates at a lower field compared to the corresponding cis isomers. oup.com

Nuclear Overhauser Effect (NOE): NOE-based experiments like NOESY and ROESY detect protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. For (4-Ethyloxolan-2-yl)methanol, a strong NOE signal between the proton at C2 and the protons of the ethyl group at C4 would indicate a cis relationship, where both substituents are on the same face of the ring. Conversely, the absence of such a signal would suggest a trans configuration.

Computational modeling is often used in conjunction with NMR data to predict the most stable conformations and the expected NMR parameters for each diastereomer, aiding in the definitive assignment. nih.gov

Table 1: Illustrative ¹H NMR Parameters for Diastereomer Assignment in 2,4-Disubstituted Oxolanes This table presents typical data based on analogous compounds, not specific experimental values for this compound.

| Diastereomer | Key Coupling Constant | Expected NOE Correlation |

| cis | J(H2, H3) and J(H4, H3) values reflect specific dihedral angles for a cis arrangement. | Strong NOE between H2 and ethyl protons at C4. |

| trans | J(H2, H3) and J(H4, H3) values differ from the cis isomer due to altered dihedral angles. | No significant NOE between H2 and ethyl protons at C4. |

Once the diastereomers are separated, assessing the enantiomeric purity of each is crucial. This is commonly performed using chiral analytical techniques.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP) is a primary method for separating enantiomers. sciforum.net The differential interaction of the enantiomers with the chiral phase leads to different retention times, allowing for their quantification and the determination of enantiomeric excess (ee).

NMR with Chiral Shift Reagents: The use of chiral lanthanide shift reagents, such as Eu(hfc)₃, can distinguish between enantiomers in an NMR spectrum. acs.orgnih.gov The chiral reagent forms a complex with the analyte, and the resulting diastereomeric complexes exhibit different chemical shifts for corresponding protons, allowing for the integration and calculation of enantiomeric purity. acs.org Similarly, chiral derivatizing agents can be used to convert the enantiomers into diastereomeric derivatives that are distinguishable by standard NMR.

Conformational Dynamics of the Substituted Oxolane Ring

The five-membered tetrahydrofuran (B95107) ring is not planar. It adopts puckered conformations to relieve torsional strain. rsc.org This puckering is not static but involves a continuous, low-energy motion known as pseudorotation. nih.govaip.org

The conformation of a five-membered ring can be described by two puckering parameters: the puckering amplitude (q) and the phase angle (Φ). mdpi.comnih.gov The pseudorotational pathway connects a series of envelope (E) and twist (T) conformations. yorku.cad-nb.info

Envelope (E) Conformation: Four of the ring atoms are coplanar, with the fifth atom out of the plane. This conformation has Cₛ symmetry.

Twist (T) Conformation: No four atoms are coplanar; two adjacent atoms are displaced on opposite sides of the plane formed by the other three. This conformation has C₂ symmetry.

For unsubstituted tetrahydrofuran, these conformations are very close in energy, and the ring undergoes nearly free pseudorotation. aip.orgsmu.edu However, the presence of substituents breaks this symmetry and creates preferential conformations.

The ethyl and methanol substituents on the this compound ring significantly influence the conformational equilibrium. The substituents will preferentially occupy positions that minimize steric hindrance and may participate in stabilizing intramolecular interactions.

Steric Effects: Large substituents generally favor pseudo-equatorial positions to minimize steric strain with other ring atoms and substituents. In the case of this compound, both the ethyl and hydroxymethyl groups will influence the puckering to maximize their distance from each other and from the ring itself, especially in the cis isomer.

Electronic and Intramolecular Effects: The hydroxymethyl group at C2 introduces the possibility of intramolecular hydrogen bonding with the ring oxygen. This interaction can significantly stabilize specific envelope or twist conformations. Studies on the analogous tetrahydrofurfuryl alcohol (THFA) have shown that the orientation of the hydroxymethyl group influences whether an envelope or twist form is more stable. yorku.cad-nb.info The presence of the ethyl group at C4 will further modulate these preferences through its own steric demands.

The energy barriers for pseudorotation in substituted oxolanes are generally low, often just a few kcal/mol. smu.eduaip.org For tetrahydrofuran itself, the barrier between the twist (C₂) and bent/envelope (Cₛ) conformers is very small, on the order of 57 cm⁻¹ (approximately 0.16 kcal/mol). aip.orgresearchgate.net

For this compound, the energy barriers would be specific to the interconversion between its own stable conformers. Computational studies on related substituted systems provide insight into the expected values. For instance, in tetrahydrofurfuryl alcohol, the calculated barriers for interconversion between different envelope and twist forms are low, in the range of 1.5–1.7 kJ/mol (0.36–0.41 kcal/mol). yorku.cad-nb.info The barrier to planarity, however, is significantly higher, calculated to be around 2 kcal/mol for oxolane. smu.edu It is expected that the energy barriers for this compound would be of a similar low magnitude, allowing for rapid conformational exchange at room temperature.

Table 2: Representative Energy Barriers in Substituted Oxolane Systems This table contains data for analogous systems to illustrate typical energy scales.

| System | Conformational Process | Typical Energy Barrier (kcal/mol) | Reference |

| Tetrahydrofuran | Pseudorotation (C₂ ↔ Cₛ) | ~0.16 | aip.orgresearchgate.net |

| Tetrahydrofurfuryl Alcohol | Interconversion (E ↔ T) | 0.36 - 0.41 | yorku.cad-nb.info |

| 1,2,4-Trioxolane | Pseudorotation | ~3.0 | aip.org |

| Oxolane | Barrier to Planarity | ~2.0 | smu.edu |

Intermolecular Interactions Affecting Stereochemical Behavior

The three-dimensional arrangement and conformational preferences of this compound are significantly governed by a complex interplay of intermolecular forces. These non-covalent interactions, including hydrogen bonding, dipole-dipole forces, and van der Waals interactions, dictate how individual molecules interact with each other in condensed phases (liquid and solid). The specific stereochemistry of the molecule—that is, the cis or trans relationship between the ethyl and hydroxymethyl substituents—directly impacts the efficiency and geometry of these interactions, leading to differences in the physical properties and conformational stability of its stereoisomers.

The primary intermolecular force at play is hydrogen bonding. iitk.ac.inlibretexts.org The this compound molecule contains one hydrogen bond donor (the hydroxyl group, -OH) and two hydrogen bond acceptors (the oxygen of the hydroxyl group and the ether oxygen of the oxolane ring). nih.gov This allows for the formation of robust intermolecular networks where the hydroxyl proton of one molecule interacts with an oxygen atom of a neighboring molecule. pearson.comlibretexts.org These interactions can lead to the formation of dimers or larger, extended polymeric structures. libretexts.org The strength and geometry of these hydrogen bonds are highly dependent on the spatial orientation of the substituents. One diastereomer may allow for a more linear, and thus stronger, hydrogen bond network, while another might introduce steric hindrance that weakens or distorts these connections.

Interactive Data Tables

The following tables summarize the key intermolecular forces and provide representative spectroscopic data from analogous compounds that illustrate the effects of these interactions.

Table 1: Dominant Intermolecular Forces and Their Effects This table outlines the primary non-covalent interactions governing the stereochemical behavior of this compound.

| Interaction Type | Participating Groups | Effect on Stereochemical Behavior |

| Hydrogen Bonding | Hydroxyl group (-OH) as donor; Ether oxygen and hydroxyl oxygen as acceptors. nih.govpearson.com | Directs molecular association into dimers or polymers; strength is highly dependent on the stereoisomer's geometry, affecting stability and physical properties. libretexts.org |

| Dipole-Dipole Interactions | Polar C-O bonds of the ether and alcohol functional groups. rsc.org | Orients molecules to align dipoles, contributing to cohesive energy; the net dipole moment depends on the conformation adopted by a specific stereoisomer. nih.gov |

| Van der Waals Forces | Entire molecular surface, with significant contribution from the ethyl group. masterorganicchemistry.com | Influences crystal packing efficiency and conformational preferences through attractive dispersion forces and steric repulsion. acs.org |

Table 2: Representative Infrared Spectroscopy Data for Hydroxyl Group Interactions This table presents typical infrared (IR) frequency ranges for free and hydrogen-bonded hydroxyl (-OH) groups in alcohol systems, demonstrating how IR spectroscopy can be used to study these interactions. The formation of a hydrogen bond weakens the O-H bond, causing its stretching frequency to shift to a lower wavenumber.

| State of Hydroxyl (-OH) Group | Typical IR Frequency (cm⁻¹) | Significance |

| Free (non-hydrogen-bonded) | 3600 - 3650 | Indicates hydroxyl groups not participating in hydrogen bonding, typically observed in dilute solutions with non-polar solvents. |

| Hydrogen-Bonded | 3200 - 3550 | Indicates hydroxyl groups involved in intermolecular hydrogen bonding; the broadness of the peak reflects a wide range of hydrogen bond strengths and geometries. |

Compound Index

Theoretical and Computational Studies on 4 Ethyloxolan 2 Yl Methanol

Electronic Structure and Bonding Analysis

A fundamental understanding of a molecule's reactivity and properties begins with a detailed analysis of its electronic structure.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for elucidating the electronic properties of molecules. For (4-Ethyloxolan-2-yl)methanol, these calculations would typically involve geometry optimization to find the lowest energy structure, followed by the computation of key electronic descriptors.

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT

| Property | Expected Value Range | Significance |

| Dipole Moment (Debye) | 1.5 - 2.5 | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| HOMO Energy (eV) | -6.0 to -7.5 | The energy of the Highest Occupied Molecular Orbital is related to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | 1.0 to 2.5 | The energy of the Lowest Unoccupied Molecular Orbital is related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 7.0 - 10.0 | This energy gap is an indicator of the molecule's chemical reactivity and electronic stability. |

| Ionization Potential (eV) | 8.5 - 10.0 | The energy required to remove an electron, providing insight into its susceptibility to oxidation. |

| Electron Affinity (eV) | -0.5 to 0.5 | The energy released when an electron is added, indicating its ability to be reduced. |

Note: The values in this table are hypothetical and represent typical ranges for similar small organic molecules. Actual values would need to be determined through specific quantum chemical calculations.

Orbital Interactions and Electron Density Distribution

Analysis of molecular orbitals and electron density provides a deeper understanding of bonding and non-covalent interactions within the molecule. Techniques such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are instrumental in this regard. These methods can reveal details about hyperconjugative interactions, steric effects, and the nature of chemical bonds (e.g., covalent vs. ionic character). The distribution of electron density, often visualized as electron density maps, highlights regions of high and low electron concentration, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Computational Prediction of Spectroscopic Parameters for Structural Elucidation

Computational chemistry plays a vital role in the interpretation of experimental spectra and the confirmation of molecular structures. By simulating spectroscopic data, researchers can compare theoretical predictions with experimental results to validate their structural assignments.

Table 2: Computationally Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameters | Significance for Structural Elucidation |

| ¹H NMR | Chemical shifts (ppm) | Provides information on the chemical environment of each hydrogen atom. |

| ¹³C NMR | Chemical shifts (ppm) | Reveals the number and types of carbon atoms in the molecule. |

| Infrared (IR) | Vibrational frequencies (cm⁻¹) | Helps identify functional groups (e.g., O-H, C-O) based on their characteristic absorption bands. |

| UV-Vis | Maximum absorption wavelength (λmax) | Indicates electronic transitions and can provide information about conjugated systems (though less relevant for this saturated molecule). |

Note: This table outlines the types of data that would be generated. Specific values are pending computational studies.

Conformational Energy Landscapes and Isomer Stability

The flexibility of the oxolane ring and the rotational freedom of the ethyl and hydroxymethyl substituents mean that this compound can exist in multiple conformations. Understanding the relative energies of these conformers is crucial for predicting the molecule's predominant shape and its interactions with other molecules.

Ab Initio and Density Functional Theory (DFT) Calculations for Conformational Preferences

By systematically rotating the rotatable bonds and performing energy calculations for each resulting geometry, a potential energy surface can be mapped out. This allows for the identification of local minima, corresponding to stable conformers, and transition states, which represent the energy barriers between them. These calculations would reveal the most stable arrangement of the ethyl and hydroxymethyl groups relative to the oxolane ring.

Molecular Dynamics Simulations for Conformational Sampling

While DFT is excellent for calculating the energies of specific conformations, molecular dynamics (MD) simulations can explore the conformational space of a molecule over time. nih.govmdpi.comfrontiersin.orgsciopen.com By simulating the motion of the atoms at a given temperature, MD can provide insights into the dynamic behavior of this compound, including the flexibility of the ring and the rotational dynamics of the side chains. This approach offers a more complete picture of the molecule's conformational preferences in a dynamic environment.

Reaction Mechanism Studies

Kinetic and Thermodynamic Studies of Reactions:Similarly, the lack of research means there are no available data on the kinetics (reaction rates, activation energies) or thermodynamics (enthalpy, entropy, and Gibbs free energy changes) of reactions involving this compound. This information is crucial for understanding the feasibility, spontaneity, and speed of its chemical transformations.

Due to the unavailability of specific research on this compound, the creation of data tables and detailed research findings as requested is not possible. The scientific community has yet to publish in-depth theoretical and computational investigations into the reaction mechanisms and energetics of this particular compound.

Advanced Analytical Methodologies in Research on 4 Ethyloxolan 2 Yl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Techniques for Structural and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like "(4-Ethyloxolan-2-yl)methanol". It provides detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms.

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the complex proton (¹H) and carbon-¹³ (¹³C) NMR spectra of substituted tetrahydrofurans. researchgate.netresearchgate.net For "this compound", these techniques are essential to confirm the connectivity of the atoms and to deduce the relative stereochemistry of the substituents on the oxolane ring.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For "this compound", COSY would show correlations between adjacent protons, for instance, between the proton at C2 and the protons of the hydroxymethyl group, as well as between the C4 proton and the protons of the ethyl group and the neighboring methylene protons on the ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon atoms and protons. This is crucial for assigning the proton signals to their corresponding carbon atoms in the molecule's backbone.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between carbon and hydrogen atoms. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, HMBC would show a correlation between the protons of the ethyl group and the C4 of the oxolane ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental in determining the relative stereochemistry of the molecule by identifying protons that are close in space, irrespective of their bonding connectivity. For "this compound", NOESY can distinguish between the cis and trans isomers by observing the spatial proximity between the proton at C2 and the proton at C4.

A representative table of expected ¹H and ¹³C NMR chemical shifts for a substituted tetrahydrofuran (B95107) derivative is provided below. The exact values for "this compound" would require experimental determination.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

| C2 | ~3.8 - 4.2 | ~75 - 80 | COSY with CH₂OH protons; HSQC with C2; HMBC with C5 and CH₂OH carbon; NOESY with C4-H for stereochemistry. |

| C3 | ~1.6 - 2.0 | ~30 - 35 | COSY with C2-H and C4-H; HSQC with C3. |

| C4 | ~1.8 - 2.2 | ~40 - 45 | COSY with C3-H, C5-H, and CH₂CH₃ protons; HSQC with C4; HMBC with CH₂CH₃ carbons. |

| C5 | ~3.6 - 4.0 | ~68 - 72 | COSY with C4-H; HSQC with C5; HMBC with C2. |

| CH₂OH | ~3.4 - 3.7 | ~62 - 66 | COSY with C2-H; HSQC with CH₂OH carbon; HMBC with C2. |

| CH₂CH₃ | ~1.3 - 1.6 | ~25 - 30 | COSY with C4-H and CH₂CH₃ protons; HSQC with CH₂CH₃ carbon; HMBC with C4 and CH₂CH₃ carbon. |

| CH₂CH₃ | ~0.8 - 1.0 | ~10 - 15 | COSY with CH₂CH₃ protons; HSQC with CH₂CH₃ carbon; HMBC with C4 and CH₂CH₃ carbon. |

Since "this compound" is a chiral molecule, it can exist as a pair of enantiomers. Determining the enantiomeric excess (e.e.) is crucial in asymmetric synthesis and for pharmaceutical applications. A common NMR method for determining e.e. involves the use of chiral shift reagents (CSRs). acs.orgsemanticscholar.org These are typically lanthanide complexes that can reversibly bind to the alcohol functionality of the molecule. acs.org

Upon binding, the chiral environment of the CSR induces a diastereomeric interaction with each enantiomer of "this compound". This results in the formation of two transient diastereomeric complexes, which have slightly different NMR spectra. Consequently, signals in the ¹H NMR spectrum that were overlapping for the two enantiomers (e.g., the proton on C2 or the protons of the hydroxymethyl group) will become resolved into two separate signals. The relative integration of these signals directly corresponds to the ratio of the enantiomers in the sample, allowing for the calculation of the enantiomeric excess.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for the analysis of "this compound" as it provides the precise molecular mass of the compound, which in turn allows for the determination of its elemental composition. This is a definitive method for confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For "this compound", common fragmentation pathways would involve the loss of the hydroxymethyl group, cleavage of the ethyl group, and ring-opening fragmentation of the tetrahydrofuran moiety. The exact fragmentation will depend on the ionization technique used, such as Electron Ionization (EI) or Electrospray Ionization (ESI). A typical mass spectrum of tetrahydrofuran itself shows characteristic fragmentation patterns. nist.gov

A hypothetical fragmentation table for "this compound" is presented below.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Possible Neutral Loss |

| 130.1933 | [M]⁺ (Molecular Ion) | - |

| 115.1698 | [M - CH₃]⁺ | CH₃ |

| 101.1541 | [M - C₂H₅]⁺ | C₂H₅ |

| 99.1436 | [M - CH₂OH]⁺ | CH₂OH |

| 71.0806 | [C₄H₇O]⁺ (Ring fragmentation) | C₃H₇O |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties. udayton.eduijrpc.commdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. Strong C-O stretching bands would appear in the 1000-1200 cm⁻¹ region, characteristic of the ether linkage in the tetrahydrofuran ring and the primary alcohol. C-H stretching vibrations of the aliphatic ethyl and oxolane ring protons would be observed in the 2850-3000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C-C and C-O stretching vibrations of the tetrahydrofuran ring are typically Raman active. irb.hr The symmetric C-H stretching vibrations also give rise to strong Raman signals.

A table of expected vibrational frequencies is provided below.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200 - 3600 (broad) | Weak |

| C-H Stretch (Aliphatic) | 2850 - 3000 (strong) | 2850 - 3000 (strong) |

| C-O Stretch (Ether & Alcohol) | 1000 - 1200 (strong) | Moderate |

| C-C Stretch (Ring) | ~800 - 1000 | Strong |

| O-H Bend (Alcohol) | ~1350 - 1450 | Weak |

| CH₂ Bend (Scissoring) | ~1450 - 1470 | Moderate |

Chromatographic Methods for Separation and Purity Assessment in Academic Research

Chromatographic techniques are essential for the separation of "this compound" from reaction mixtures, for the assessment of its purity, and for the separation of its stereoisomers.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like "this compound". nih.govasean.org A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds. For the separation of enantiomers, a chiral stationary phase is required. The choice of column is critical for achieving good resolution.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analytical and preparative scale separations. nih.govrsc.org For a polar compound like "this compound", normal-phase chromatography on a silica gel column or reversed-phase chromatography on a C18 column with a polar mobile phase (e.g., methanol (B129727)/water or acetonitrile/water) can be employed. ymc.co.jpchromforum.org Preparative HPLC is particularly useful for isolating pure diastereomers. The use of chiral stationary phases in HPLC allows for the analytical and preparative separation of enantiomers. nih.govyoutube.com

A table summarizing typical chromatographic conditions is presented below.

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Application |

| GC | Capillary column with a polar stationary phase (e.g., wax) | Helium or Nitrogen | FID, MS | Purity assessment, quantitative analysis |

| Chiral GC | Cyclodextrin-based chiral capillary column | Helium or Nitrogen | FID, MS | Enantiomeric excess determination, enantioseparation |

| HPLC | Normal Phase (Silica) or Reversed Phase (C18) | Hexane/Ethyl Acetate (Normal) or Methanol/Water (Reversed) | RI, UV | Purity assessment, preparative separation |

| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane/Isopropanol | UV, CD | Enantiomeric excess determination, enantioseparation |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques essential for the separation, identification, and quantification of this compound. The choice between GC-MS and LC-MS largely depends on the volatility and thermal stability of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a preferred method for the analysis of volatile and thermally stable compounds. researchgate.net For a molecule like this compound, which possesses a hydroxyl group, direct analysis by GC-MS can sometimes be challenging due to its polarity, which may lead to poor peak shape and thermal degradation in the injector port. However, with appropriate derivatization, GC-MS offers high resolution and sensitive detection.

The GC separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that acts as a molecular fingerprint. The mass spectrum of this compound would be expected to show characteristic fragments resulting from the cleavage of the ethyl group, the hydroxymethyl group, and fragmentation of the tetrahydrofuran ring.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that separates compounds based on their interactions with a stationary phase and a liquid mobile phase. chemrxiv.org It is particularly useful for compounds that are not sufficiently volatile or are thermally labile, making it a suitable alternative for the direct analysis of this compound without derivatization.

In LC-MS, the effluent from the liquid chromatograph is introduced into the mass spectrometer through an interface, most commonly an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. tsinghua.edu.cn ESI is a soft ionization technique that can generate protonated molecules [M+H]+ or sodiated adducts [M+Na]+ of this compound, preserving the molecular ion and providing accurate molecular weight information. High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, aiding in the confirmation of the elemental composition.

A hypothetical comparison of GC-MS and LC-MS parameters for the analysis of a derivatized and underivatized analogue of this compound is presented in the table below.

| Parameter | GC-MS (Hypothetical) | LC-MS (Hypothetical) |

| Analyte Form | Trimethylsilyl ether derivative | Underivatized |

| Stationary Phase | 5% Phenyl-methylpolysiloxane | C18 reversed-phase |

| Mobile Phase | Helium | Acetonitrile/Water gradient |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Detected Ion (m/z) | Fragment ions | [M+H]+, [M+Na]+ |

| Retention Time | Dependent on column and temp. program | Dependent on gradient |

Derivatization Strategies for Enhanced Chromatographic Analysis (e.g., Trimethylsilyl ethers)

For compounds containing polar functional groups such as the hydroxyl group in this compound, derivatization is a crucial step to improve their volatility and thermal stability for GC-MS analysis. mdpi.com This chemical modification process replaces the active hydrogen of the hydroxyl group with a nonpolar protecting group. tsinghua.edu.cn

One of the most common derivatization techniques is silylation, which involves the formation of a trimethylsilyl (TMS) ether. nih.govacs.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. researchgate.netchemrxiv.org The reaction replaces the hydrogen of the -OH group with a -Si(CH₃)₃ group.

The resulting TMS ether of this compound is significantly more volatile and less polar than the parent alcohol. This leads to improved chromatographic performance, characterized by sharper, more symmetrical peaks and reduced retention times on nonpolar GC columns. tsinghua.edu.cn Furthermore, the mass spectrum of the TMS derivative will exhibit characteristic ions that can aid in structure elucidation.

The following table illustrates the hypothetical changes in properties of this compound upon derivatization.

| Property | This compound | (4-Ethyloxolan-2-yl)methoxymethyl-trimethylsilane |

| Molecular Weight | 130.18 g/mol | 202.34 g/mol |

| Polarity | High | Low |

| Volatility | Moderate | High |

| GC Peak Shape | Potentially broad, tailing | Sharp, symmetrical |

X-ray Crystallography for Solid-State Structural Determination (if applicable to derivatives)

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of the liquid this compound itself may be challenging, its solid derivatives can be amenable to this analysis.

By reacting this compound with a suitable reagent to form a crystalline derivative, such as a benzoate or a p-nitrobenzoate ester, it is possible to obtain single crystals suitable for X-ray diffraction analysis. The diffraction pattern of X-rays passing through the crystal provides detailed information about the electron density distribution, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

This technique would provide unambiguous confirmation of the molecular structure, including the stereochemistry at the chiral centers of the tetrahydrofuran ring. The solid-state conformation and intermolecular interactions, such as hydrogen bonding, can also be elucidated. For instance, studies on similar furanmethanol derivatives have successfully employed X-ray crystallography to determine their crystal structures. tsinghua.edu.cn

A hypothetical data table summarizing the kind of information that could be obtained from an X-ray crystallographic analysis of a derivative of this compound is shown below.

| Crystallographic Parameter | Hypothetical Value for a Derivative |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.5 Å, c = 18.0 Å, β = 95° |

| Bond Length (C-O in ring) | ~1.43 Å |

| Bond Angle (O-C-C in ring) | ~108° |

| Torsion Angles | Defines the ring puckering and substituent orientation |

Electron Momentum Spectroscopy (EMS) for Gas-Phase Conformer Identification

Electron Momentum Spectroscopy (EMS) is a powerful experimental technique for investigating the electronic structure and conformational properties of molecules in the gas phase. For a flexible molecule like this compound, which can exist in multiple conformations due to the puckering of the tetrahydrofuran ring and rotation of the side chains, EMS can provide valuable insights into the most populated conformer.

In an EMS experiment, a high-energy electron collides with the target molecule, ionizing it and knocking out another electron. By measuring the energies and momenta of the scattered and ejected electrons, the binding energy and momentum distribution of the electron in its original orbital can be determined. The experimentally measured electron momentum distributions are highly sensitive to the spatial distribution of the electron density of the orbital, which in turn is dependent on the molecular conformation.

By comparing the experimental momentum profiles with theoretical calculations for different possible conformers, it is possible to identify the dominant conformer present in the gas phase under the experimental conditions. A notable study on tetrahydrofuran, the parent ring of the target compound, successfully used EMS in conjunction with quantum mechanical calculations to identify the Cₛ conformer as the most populated in the gas phase. nih.govacs.org This approach provides a unique way to probe molecular stability and structure that is complementary to other techniques.

The following table outlines the hypothetical application of EMS for the conformational analysis of this compound.

| Analytical Step | Description |

| Theoretical Modeling | Quantum mechanical calculations (e.g., DFT) are used to predict the geometries and relative energies of possible conformers. |

| Momentum Distribution Calculation | Theoretical electron momentum distributions for the valence orbitals of each stable conformer are calculated. |

| EMS Experiment | The experimental electron momentum distributions for the valence orbitals are measured. |

| Comparison and Identification | The experimental data is compared with the theoretical predictions to determine the most abundant conformer in the gas phase. |

Role of 4 Ethyloxolan 2 Yl Methanol As a Building Block in Complex Synthetic Chemistry

Precursor in the Total Synthesis of Complex Organic Molecules

In the realm of total synthesis, chiral tetrahydrofuran (B95107) moieties are prized substructures found in a multitude of natural products, including polyether antibiotics, acetogenins, and various lignans (B1203133). A building block such as (4-Ethyloxolan-2-yl)methanol, possessing two stereocenters, would theoretically offer a valuable starting point for the stereocontrolled synthesis of such targets. The hydroxymethyl group at the C2 position is a versatile handle for chain elongation or functional group interconversion, while the ethyl group at C4 could influence the conformation of the tetrahydrofuran ring and be a key stereochemical element in the final natural product.

However, there is no specific published research that documents the successful incorporation of this compound into the total synthesis of any complex organic molecule. Synthetic chemists typically rely on well-established chiral building blocks with a proven track record of reactivity and stereocontrol. The absence of this compound in this context suggests that it may not be readily accessible, or that other, more efficient routes to the target molecules have been developed.

Applications as a Chiral Intermediate for Diverse Chemical Scaffolds

The value of a chiral building block is often measured by its versatility in the synthesis of a wide range of chemical scaffolds. The tetrahydrofuran ring is a common motif in medicinal chemistry, and substituted versions are frequently explored for their potential biological activity. The two stereocenters and the primary alcohol of this compound make it an attractive, albeit undocumented, candidate for the synthesis of novel chiral ligands, pharmaceutical intermediates, and other fine chemicals.

The primary alcohol could be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, opening pathways to a variety of derivatives. The stereochemistry of the ethyl group would be expected to direct the approach of reagents, potentially leading to high diastereoselectivity in subsequent transformations.

Despite these theoretical possibilities, the scientific literature does not provide concrete examples of this compound being used to generate diverse chemical scaffolds. The development and application of new chiral intermediates often require significant investigation to establish reliable reaction conditions and to demonstrate their utility, a process that has not been documented for this specific compound.

Integration into Convergent and Divergent Synthetic Strategies

Convergent and divergent synthetic strategies are powerful tools for the efficient construction of complex molecules and for the generation of molecular libraries, respectively. A chiral building block that can be effectively utilized in both approaches is highly valuable.

In a convergent synthesis , pre-synthesized fragments of a target molecule are coupled together in the later stages of the synthesis. This compound could, in principle, serve as a key fragment for a larger molecule, with its functional groups allowing for a specific and high-yielding coupling reaction.

In a divergent synthesis , a common intermediate is transformed into a variety of distinct products. The functional handle of this compound could be subjected to a range of different reaction partners or sequences, leading to a library of related but structurally diverse compounds. This approach is particularly useful in drug discovery for structure-activity relationship studies.

Once again, while the structural features of this compound suggest its potential for use in these sophisticated synthetic strategies, there is no published evidence to support this. The successful integration of a building block into such strategies requires a deep understanding of its reactivity and compatibility with a wide range of chemical transformations, knowledge that is currently lacking for this compound.

Future Research Directions and Outlook for 4 Ethyloxolan 2 Yl Methanol

Exploration of Undiscovered Reactivity and Transformation Pathways

The reactivity of the (4-Ethyloxolan-2-yl)methanol core is largely uncharted territory. Future research should systematically investigate its behavior under a variety of reaction conditions to unlock its full synthetic potential. Key areas of exploration include:

Ring-Opening Reactions: The tetrahydrofuran (B95107) ring is susceptible to cleavage under acidic or basic conditions, as well as through the use of Lewis acids. Investigating the regioselectivity of ring-opening of this compound would be crucial. The presence of the ethyl group at the C4 position could electronically and sterically influence which C-O bond is preferentially cleaved, leading to the formation of functionalized diols. A systematic study of various ring-opening reagents and conditions could yield a predictable platform for generating acyclic structures with defined stereochemistry.

Oxidation and Reduction Reactions: The primary alcohol functionality is a prime site for transformations. Oxidation to the corresponding aldehyde or carboxylic acid would provide access to a different class of derivatives. Conversely, reduction of the hydroxymethyl group is a less common but potentially interesting transformation. Furthermore, oxidation of the tetrahydrofuran ring itself could lead to lactones or other oxygenated products.

Substitution Reactions: The hydroxyl group can be converted into a good leaving group, enabling nucleophilic substitution reactions. This would allow for the introduction of a wide range of functionalities, such as halides, azides, and nitriles, further expanding the chemical space accessible from this building block.

Radical Reactions: The C-H bonds on the oxolane ring could be targets for radical functionalization. Modern C-H activation strategies could potentially be applied to introduce new substituents at various positions on the ring, offering a powerful tool for late-stage diversification.

A hypothetical reaction scheme exploring these pathways is presented below:

| Starting Material | Reagent/Condition | Potential Product(s) | Research Focus |

| This compound | HBr, heat | 1-bromo-5-ethylhexane-1,4-diol | Regioselectivity of ring opening |

| This compound | PCC, CH2Cl2 | (4-Ethyloxolan-2-yl)carbaldehyde | Selective oxidation of the primary alcohol |

| This compound | 1. TsCl, py; 2. NaN3, DMF | 2-(azidomethyl)-4-ethyloxolane | Nucleophilic substitution pathways |

| This compound | Fenton's reagent | Hydroxylated derivatives | C-H functionalization |

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The principles of green chemistry are increasingly important in modern organic synthesis. Future research on this compound should prioritize the development of synthetic routes that are both efficient and environmentally benign.

Catalytic Approaches: Moving away from stoichiometric reagents towards catalytic methods is a cornerstone of green chemistry. This includes the use of metal catalysts, organocatalysts, and biocatalysts for the synthesis and transformation of this compound. For instance, developing a catalytic cyclization of a suitable precursor would be a significant improvement over methods that generate stoichiometric waste.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all reactant atoms into the final product. This involves minimizing the use of protecting groups and designing cascade or tandem reactions where multiple bonds are formed in a single operation. For example, a one-pot synthesis of this compound from simple, readily available starting materials would be a highly desirable goal.

Renewable Feedstocks: Exploring synthetic routes that start from renewable resources would enhance the sustainability profile of this compound. Given that tetrahydrofurfuryl alcohol can be derived from biomass, investigating the possibility of producing 4-ethyl substituted analogs from similar sources is a promising research direction.

A comparison of hypothetical synthetic routes based on green chemistry metrics is shown below:

| Synthetic Route | Key Transformation | Theoretical Atom Economy (%) | E-Factor (Waste/Product) | Sustainability Aspect |

| Route A (Classical) | Grignard reaction followed by cyclization with stoichiometric base | 45 | 5.5 | High waste generation |

| Route B (Greener) | Catalytic intramolecular hydroalkoxylation | 85 | 1.2 | Use of catalyst, reduced waste |

| Route C (Ideal) | Biocatalytic cascade from a bio-based precursor | >95 | <0.5 | Renewable feedstock, enzymatic catalysis |

Advancements in Stereoselective Synthesis through Novel Catalytic Systems

This compound possesses two stereocenters, at the C2 and C4 positions. The ability to control the absolute and relative stereochemistry during its synthesis is crucial for its potential applications, particularly in the life sciences.

Asymmetric Catalysis: The development of novel chiral catalysts for the enantioselective synthesis of this compound is a key research area. This could involve asymmetric hydrogenation, cyclization, or other transformations of prochiral precursors. The goal would be to achieve high diastereoselectivity and enantioselectivity in a single synthetic step.

Organocatalysis: Chiral organocatalysts offer a metal-free alternative for asymmetric synthesis. Exploring the use of proline derivatives, chiral phosphoric acids, or other organocatalysts for the stereocontrolled synthesis of the oxolane ring would be a valuable contribution.

Biocatalysis: Enzymes are highly efficient and selective catalysts. The use of enzymes, either isolated or in whole-cell systems, for the kinetic resolution of racemic this compound or for the asymmetric synthesis from a prochiral substrate could provide access to enantiopure forms of the compound.

The table below illustrates potential catalytic systems and their hypothetical performance:

| Catalytic System | Reaction Type | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) | Potential Advantage |

| Chiral Rhodium Complex | Asymmetric Hydrogenation | >95:5 | >99 | High efficiency and selectivity |

| Chiral Brønsted Acid | Asymmetric Cyclization | 90:10 | 95 | Metal-free conditions |

| Lipase | Kinetic Resolution | - | > |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (4-Ethyloxolan-2-yl)methanol in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reactions .

- Waste Management : Segregate chemical waste into halogenated/non-halogenated containers. Collaborate with certified waste disposal services to comply with environmental regulations .

- Contamination Mitigation : Use filter tips for pipetting and dedicated spatulas for weighing. Decontaminate glassware with ethanol or acetone before reuse .

Q. How can the purity of this compound be validated after synthesis?

- Methodological Answer :

- Chromatography : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity. Compare retention times with standards .

- Spectroscopy : Use -NMR (400 MHz, CDCl) to confirm structural integrity. Key peaks: δ 3.65–3.75 (m, hydroxymethyl), δ 1.45 (t, ethyl group) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H] at m/z 145.1 .

Q. What solvents are compatible with this compound for reaction optimization?

- Methodological Answer :

- Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility in nucleophilic substitutions.

- Hydrogen-bond donors (e.g., ethanol, methanol) stabilize intermediates in esterification or oxidation reactions .

- Avoid halogenated solvents (e.g., chloroform) due to potential side reactions with the hydroxymethyl group .

Advanced Research Questions

Q. How do steric and electronic effects of the ethyl group influence the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Steric Effects : The 4-ethyl group reduces accessibility to the hydroxymethyl moiety, lowering reaction rates in bulky catalyst systems (e.g., Grubbs catalysts). Computational modeling (DFT) can quantify steric hindrance .

- Electronic Effects : Ethyl’s electron-donating nature increases electron density at the oxolane oxygen, enhancing hydrogen-bonding interactions in asymmetric catalysis .

- Case Study : Compare turnover numbers (TONs) with analogous 4-methyl or 4-H derivatives to isolate steric/electronic contributions .

Q. What strategies resolve contradictions in reported yields for biocatalytic vs. chemical synthesis of this compound?

- Methodological Answer :

- Biocatalytic Routes : Use alcohol dehydrogenases (e.g., Lactobacillus brevis ADH) for enantioselective reduction of ketone precursors (e.g., 4-ethyloxolan-2-one). Yields >80% but require strict pH control (6.5–7.0) .

- Chemical Synthesis : NaBH reduction of 4-ethyloxolan-2-carbaldehyde achieves 65–70% yields but produces racemic mixtures. Optimize stoichiometry (1.2 eq reductant) and reaction time (4–6 hrs) .

- Data Reconciliation : Cross-validate using GC-MS to detect byproducts (e.g., over-reduced diols) that lower yields .

Q. How can computational methods predict the environmental persistence of this compound?

- Methodological Answer :

- QSAR Modeling : Use EPI Suite to estimate biodegradability (e.g., BIOWIN score <2.5 indicates low aerobic degradation) .

- Ecotoxicity Assays : Perform Daphnia magna acute toxicity tests (48-hr LC) and algal growth inhibition assays (72-hr EC) to assess aquatic impact .

- Degradation Pathways : Simulate photolysis (UV-Vis) and hydrolysis (pH 5–9) to identify stable metabolites .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across studies despite identical synthesis protocols?

- Methodological Answer :

- Solvent Artifacts : Residual solvents (e.g., DO in hydrophilic samples) may obscure hydroxymethyl signals. Dry samples over MgSO pre-analysis .

- Conformational Dynamics : Chair vs. boat conformations of the oxolane ring shift proton coupling constants (-values). Use variable-temperature NMR to confirm .

- Impurity Profiles : Trace aldehydes (from incomplete reduction) appear as δ 9.7–10.1 ppm. Purify via silica gel chromatography (hexane/ethyl acetate, 3:1) .

Application-Specific Research

Q. Can this compound serve as a chiral auxiliary in asymmetric drug synthesis?

- Methodological Answer :

- Stereochemical Control : The ethyl group induces diastereoselectivity in Diels-Alder reactions (up to 85% de with maleic anhydride) .

- Case Study : Couple with prochiral ketones (e.g., acetophenone) via Mitsunobu reaction (DIAD, PPh) to generate enantiopure alcohols .

- Limitations : Low thermal stability (>100°C) limits use in high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.